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Compound of Interest

Compound Name:
5-Aminobenzo[d]isoxazole-3-

carboxylic acid

Cat. No.: B11783472

Get Quote

(HIF-1

) Inhibition via Benzisoxazole Derivatives

Abstract & Scientific Rationale
Hypoxia-Inducible Factor-1

(HIF-1

) is a master transcriptional regulator that enables tumor survival in low-oxygen
microenvironments. Overexpression of HIF-1

correlates with poor prognosis in solid tumors due to the upregulation of angiogenic factors
(VEGF) and glycolytic enzymes (GLUT1).

The 1,2-benzisoxazole scaffold has emerged as a privileged structure for HIF-1

inhibition. Unlike earlier generation inhibitors (e.g., YC-1) that often suffer from off-target toxicity
or poor solubility, benzisoxazole-3-carboxamides (specifically N-phenyl derivatives)
demonstrate high potency (IC
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24 nM) and specificity by disrupting the transcriptional complex assembly rather than merely
suppressing protein translation.

Mechanism of Action
Under hypoxic conditions, HIF-1

stabilizes and translocates to the nucleus, dimerizing with HIF-1

(ARNT). This complex recruits co-activators p300/CBP to bind Hypoxia Response Elements
(HRE) on DNA. Benzisoxazole inhibitors function by sterically hindering this transcriptional
machinery, preventing the upregulation of survival genes.
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Figure 1: HIF-1

signaling pathway and the specific point of intervention by benzisoxazole inhibitors.

Chemical Synthesis Protocol
The synthesis of the lead candidate, N-phenyl-1,2-benzisoxazole-3-carboxamide, requires a

robust route to the 1,2-benzisoxazole-3-carboxylic acid core. While industrial routes often utilize

4-hydroxycoumarin rearrangement, the Oxime-Cyclization-Oxidation route provides superior

flexibility for substituting the benzene ring (SAR exploration) in a research setting.

Synthetic Workflow

2-Hydroxyacetophenone
(Substituted) Oxime Intermediate

NH2OH·HCl
NaOAc

3-Methyl-1,2-benzisoxazole

Ac2O, Pyridine
(Cyclization) 1,2-Benzisoxazole-

3-carboxylic Acid

KMnO4 or SeO2
(Oxidation) N-Phenyl-1,2-benzisoxazole-

3-carboxamide

Aniline, HATU
DIPEA (Coupling)

Click to download full resolution via product page

Figure 2: Synthetic route from 2-hydroxyacetophenone to the final amide inhibitor.[1]

Step-by-Step Methodology
Phase 1: Core Scaffold Synthesis
Objective: Synthesize 1,2-benzisoxazole-3-carboxylic acid.

Oximation:

Dissolve 2-hydroxyacetophenone (10 mmol) in ethanol (30 mL).

Add Hydroxylamine hydrochloride (15 mmol) and Sodium Acetate (15 mmol).

Reflux for 2–4 hours (monitor by TLC).

Pour into ice water; filter the white precipitate (Oxime).

Cyclization (Acetylation-Cyclization):
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Dissolve the dried oxime in Pyridine (10 mL) and add Acetic Anhydride (1 equiv).

Reflux for 4 hours.[2] The acetate intermediate cyclizes in situ or upon base treatment.

Alternative (High Yield): Treat the oxime acetate with NaH in DMF or Diglyme at 100°C to

yield 3-methyl-1,2-benzisoxazole.

Oxidation to Carboxylic Acid:

Dissolve 3-methyl-1,2-benzisoxazole (5 mmol) in a mixture of Pyridine/Water (1:1).

Add Potassium Permanganate (KMnO

) (10 mmol) portion-wise at 80°C.

Reflux for 4–6 hours until the purple color persists/fades to brown MnO

.

Filter hot to remove MnO

. Acidify the filtrate with HCl to pH 2.

Collect the 1,2-benzisoxazole-3-carboxylic acid precipitate by filtration. Recrystallize from

ethanol.

Phase 2: Library Generation (Amide Coupling)
Objective: Derivatize the core acid with various anilines to optimize potency.

Activation:

In a dry vial, dissolve 1,2-benzisoxazole-3-carboxylic acid (1.0 equiv, 0.2 mmol) in

anhydrous DMF (2 mL).

Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at Room Temperature (RT) for 15 mins.

Coupling:

Add the substituted Aniline (e.g., 4-dimethylaminoaniline for high potency) (1.1 equiv).
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Stir at RT for 6–12 hours.

Work-up:

Dilute with Ethyl Acetate (10 mL). Wash with 1N HCl, sat. NaHCO

, and Brine.

Dry over Na

SO

and concentrate.

Purification:

Purify via Flash Chromatography (Hexane:EtOAc gradient).

Biological Validation Protocol
Assay: Dual-Luciferase HRE Reporter Assay Cell Line: HEK293T or MDA-MB-231 (transfected

with HRE-Luc vector).

Reagent/Parameter Specification Notes

Reporter Plasmid pGL3-HRE-Luc
Contains 5x HRE copies from

VEGF promoter.

Control Plasmid pRL-SV40 (Renilla)
Normalizes for transfection

efficiency.

Hypoxia Induction
1% O

Incubator

Or use CoCl

(100

M) as a chemical mimetic.

Positive Control LW6 or YC-1
Validated HIF-1

inhibitors.
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Procedure:

Seeding: Plate cells in 96-well white plates (10,000 cells/well). Incubate 24h.

Transfection: Co-transfect HRE-Luc and Renilla plasmids using Lipofectamine.

Treatment:

After 24h, treat cells with synthesized inhibitors (0.1 nM – 10

M).

Immediately place plates in a Hypoxia Chamber (1% O

) for 18–24 hours.

Measurement:

Lyse cells using Passive Lysis Buffer.

Add Luciferase Assay Reagent II (Firefly signal = HIF activity).

Add Stop & Glo Reagent (Renilla signal = Cell viability/Transfection control).

Analysis: Calculate Ratio (Firefly/Renilla). Normalize to DMSO control (Hypoxia).

Expert Tips & Troubleshooting
Stability Warning: The isoxazole ring in benzisoxazoles is sensitive to strong bases at high

temperatures, which can cause ring-opening to salicylonitriles (Kemp elimination). Avoid

prolonged exposure to NaOH/KOH during the workup of the ester/acid.

Oxidation Step: If KMnO

oxidation is low-yielding, use Selenium Dioxide (SeO

) in dioxane/water, which is more specific for benzylic methyl groups on heterocycles.

SAR Insight: Substituents on the N-phenyl ring drive potency. Electron-donating groups (e.g.,

-N(Me)
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, -OMe) at the para-position of the aniline often enhance activity (IC

< 50 nM) by improving interaction with the hydrophobic pocket of the HIF-1

complex.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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